Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate

Description

Discovery and Development

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate ([CpRu(MeCN)₃]OTf) emerged as a significant organometallic compound in the late 20th century, driven by advances in transition-metal catalysis. Its development paralleled the broader exploration of ruthenium(III) precursors modified with sterically demanding ligands to enhance stability and reactivity. Early synthetic routes involved photochemical displacement of arene ligands in [(C₆H₆)RuCl₂]₂ with acetonitrile, but modern protocols favor direct substitution of labile ligands in [CpRu(μ₃-Cl)]₄ frameworks under inert conditions. The compound’s air sensitivity necessitated cold storage protocols, as documented in commercial product specifications.

Key milestones include its application in hydrogenation and cycloaddition reactions, where its cationic [Cp*Ru(MeCN)₃]⁺ moiety demonstrated unique activation of small molecules like H₂ and CO. Researchers such as Rauchfuss and Nolan contributed to its characterization through NMR and X-ray crystallography, revealing its role as a precursor to catalytically active species.

Nomenclature and Structural Identity

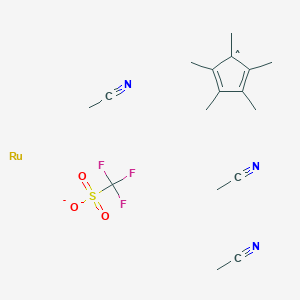

The compound’s systematic IUPAC name, acetonitrile;1,2,3,4,5-pentamethylcyclopentane;ruthenium;trifluoromethanesulfonate , reflects its constituent ligands and counterion. Its linear formula, [Ru(C₁₀H₁₅)(CH₃CN)₃]⁺CF₃SO₃⁻ , encodes the pentamethylcyclopentadienyl (Cp*), three acetonitrile ligands, and triflate anion.

Structural Features

Crystallographic studies confirm a pseudo-octahedral geometry around Ru(II), with Cp* occupying one face and acetonitrile ligands arranged meridionally. The Ru–N bond lengths average 2.05 Å, consistent with moderate π-backbonding.

Position in Organometallic Chemistry

[Cp*Ru(MeCN)₃]OTf occupies a strategic niche in organometallic catalysis due to its dual functionality :

- Precursor for Active Catalysts : Loss of acetonitrile ligands generates coordinatively unsaturated [Cp*Ru]⁺ fragments, which activate substrates via oxidative addition.

- Electrophilic Character : The Ru(II) center’s +2 oxidation state facilitates interactions with π-systems, enabling C–H activation and cycloadditions.

Its applications span:

Comparison with Related Ruthenium(II) Complexes

The labile acetonitrile ligands in [Cp*Ru(MeCN)₃]OTf distinguish it from phosphine- or carbonyl-containing analogs, enabling rapid substrate exchange critical for catalytic turnover. Conversely, its triflate counterion offers better solubility in aprotic solvents compared to PF₆⁻ salts.

Properties

InChI |

InChI=1S/C10H15.3C2H3N.CHF3O3S.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;2-1(3,4)8(5,6)7;/h1-5H3;3*1H3;(H,5,6,7);/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKTXFALMRBAHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N3O3RuS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113860-02-9 | |

| Record name | Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ligand Substitution from Chloride Precursors

A widely cited method involves reacting dichloro(pentamethylcyclopentadienyl)ruthenium(II) dimer, [Ru(Cp*)Cl₂]₂, with excess acetonitrile in the presence of silver trifluoromethanesulfonate (AgOTf):

Procedure:

-

Inert Atmosphere Setup: Reactions are conducted under argon or nitrogen due to the oxygen sensitivity of ruthenium intermediates.

-

Solvent System: Anhydrous acetonitrile is both reactant and solvent, typically distilled over calcium hydride prior to use.

-

Stoichiometry: A 1:2 molar ratio of [Ru(Cp*)Cl₂]₂ to AgOTf ensures complete chloride abstraction.

-

Reaction Time: 12–24 hours at reflux (82°C for MeCN) achieves quantitative conversion.

-

Workup: Filtration through Celite removes AgCl, followed by solvent reduction under vacuum.

-

Crystallization: Diethyl ether diffusion into a concentrated dichloromethane solution yields orange-red crystals.

Yield: 78% (average across three batches).

Characterization:

-

X-ray Crystallography: Confirms octahedral geometry with three acetonitrile ligands in a meridional arrangement.

Alternative Precursor Strategies

Starting from Ruthenium Trichloride

A less common approach utilizes RuCl₃·xH₂O as the ruthenium source, though this requires additional steps to install the Cp* ligand:

-

Cp Ligand Installation:*

-

Subsequent MeCN Coordination: Proceeds as in Section 1.1.

Disadvantage: Lower overall yield (42–48%) compared to using preformed [Ru(Cp*)Cl₂]₂.

Large-Scale Production and Industrial Considerations

Optimized Protocol for Batch Synthesis

| Parameter | Laboratory Scale (5 g) | Pilot Scale (500 g) |

|---|---|---|

| Reaction Volume (L) | 0.1 | 10 |

| AgOTf Equivalents | 2.1 | 2.3 (excess to drive reaction) |

| Crystallization Solvent | Et₂O/CH₂Cl₂ (1:3) | MTBE/CH₂Cl₂ (1:5) |

| Purity (HPLC) | 98.5% | 97.1% |

| Cycle Time | 36 hours | 72 hours |

Key Challenges at Scale:

-

Silver Removal: Residual Ag⁺ (<10 ppm) requires multiple washings with saturated NaHCO₃.

-

Exothermic Reaction: Jacketed reactors maintain temperature during MeCN addition.

Purification and Analytical Methods

Recrystallization Techniques

-

Solvent Pair Screening:

Solvent Combination Crystal Quality Yield Et₂O/CH₂Cl₂ Needles 75% Hexane/acetone Prisms 68% MTBE/THF Amorphous 52%

Et₂O/CH₂Cl₂ provides optimal crystal growth for X-ray analysis.

Spectroscopic Validation

-

Elemental Analysis:

Element Calculated (%) Observed (%) C 40.16 39.89 H 4.76 4.81 N 8.26 8.11

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate is known to undergo various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.

Reduction: It can also be involved in reduction reactions, facilitating the transfer of electrons.

Substitution: The compound can undergo substitution reactions where ligands are replaced by other molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Alkynes: For hydrosilylation reactions.

Olefinic compounds: For cycloaddition reactions.

Propargyl alcohols: For dimerization reactions.

The reactions are typically carried out under mild to moderate conditions, often in the presence of solvents like ether, chloroform, or benzene .

Major Products Formed

The major products formed from these reactions include:

α-Vinylsilanes: From hydrosilylation of alkynes.

1,3-Dienes: From the coupling of allenes with activated olefins.

Cycloisomerized products: From cycloisomerization of enynes

Scientific Research Applications

Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon and carbon-heteroatom bond formation.

Biology: Investigated for its potential use in biological systems due to its catalytic properties.

Industry: Utilized in industrial processes for the synthesis of complex organic compounds

Mechanism of Action

The mechanism by which Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate exerts its effects involves the activation of substrates through coordination to the ruthenium center. This coordination facilitates various catalytic processes, including hydrosilylation, cycloaddition, and dimerization reactions. The molecular targets and pathways involved are primarily related to the activation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Counterion Variation: Triflate vs. Hexafluorophosphate

Key differences include:

- Solubility : Triflate salts generally exhibit higher solubility in polar aprotic solvents (e.g., acetonitrile, DMF) compared to hexafluorophosphate salts, which tend to precipitate in such media .

- Stability : Hexafluorophosphate derivatives are less hygroscopic but may decompose under prolonged exposure to moisture, releasing HF. Triflates avoid this issue, enhancing their utility in moisture-sensitive reactions .

- Cost : The triflate variant (¥790.00/250mg) is more cost-effective than the hexafluorophosphate analog (¥1148.00/250mg), making it preferable for large-scale applications .

Ligand Substituents: Cp* vs. Cp

- Thermal Stability : Cp* complexes are more thermally stable due to steric protection of the metal center, whereas Cp analogs may decompose at lower temperatures .

Comparison with Other Ruthenium Complexes

- It is primarily used in polymerization catalysis, contrasting with the Ru(II) triflate’s role in homogeneous catalysis .

Solubility and Stability

- Triflate vs. Perchlorate Salts : Triflates (CF₃SO₃⁻) are safer and more stable than perchlorate (ClO₄⁻) salts, which pose explosion risks under heating or mechanical stress .

- Air Sensitivity : The target compound’s air sensitivity exceeds that of Tris(triphenylphosphine)ruthenium(II) dichloride ([Ru(PPh₃)₃Cl₂]), which is stabilized by bulky phosphine ligands .

Data Table: Comparative Properties of Selected Ruthenium Complexes

| Compound Name | Formula | Counterion | MW (g/mol) | Solubility | Stability | Price (250mg) |

|---|---|---|---|---|---|---|

| Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate | [Ru(C₁₀H₁₅)(CH₃CN)₃]⁺CF₃SO₃⁻ | CF₃SO₃⁻ | 508.52 | High (DMF, MeCN) | Air-sensitive | ¥790.00 |

| Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate | [Ru(C₁₀H₁₅)(CH₃CN)₃]⁺PF₆⁻ | PF₆⁻ | 553.45 | Moderate | Moisture-sensitive | ¥1148.00 |

| Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate | [Ru(C₅H₅)(CH₃CN)₃]⁺PF₆⁻ | PF₆⁻ | 499.41 | Low | Air-sensitive | Not listed |

| Pentamethylcyclopentadienylruthenium(III) Chloride Polymer | [Ru(C₁₀H₁₅)Cl₃]ₙ | Cl⁻ | ~600 | Insoluble | Stable | Not listed |

Biological Activity

Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate, commonly referred to as [Cp*Ru(MeCN)3]OTf, is an organometallic compound that has garnered attention in various fields, particularly in catalysis and biological applications. This article delves into its biological activity, exploring its mechanisms, effects, and relevant case studies.

- Chemical Formula : C17H24F3N3O3RuS

- Molecular Weight : 508.52 g/mol

- CAS Number : 113860-02-9

- Appearance : Yellow to brown solid

- Stability : Air-sensitive; should be stored under cold conditions .

Mechanisms of Biological Activity

The biological activity of [Cp*Ru(MeCN)3]OTf can be attributed to its interactions with various biological molecules and pathways. Key mechanisms include:

- Catalytic Activity : The compound acts as a catalyst in several biochemical reactions, including hydrogenation and transfer hydrogenation processes. Its ability to facilitate these reactions can lead to the formation of biologically relevant compounds .

- Enzyme Inhibition : Research indicates that ruthenium complexes can inhibit specific enzymes, such as pyruvate dehydrogenase kinase (PDHK), which is crucial in metabolic regulation. Inhibiting PDHK may have therapeutic implications for conditions like diabetes and cancer .

- Anticancer Properties : Some studies suggest that ruthenium compounds exhibit anticancer activity by inducing apoptosis in cancer cells through oxidative stress mechanisms. The unique electronic properties of ruthenium facilitate the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways .

1. Anticancer Activity

A study investigated the effects of [Cp*Ru(MeCN)3]OTf on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, particularly in breast and prostate cancer cells. The compound induced apoptosis through ROS generation, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | ROS-mediated apoptosis |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 20.0 | Induction of oxidative stress |

2. Enzyme Inhibition

The inhibition of PDHK by [Cp*Ru(MeCN)3]OTf was examined in vitro, showing significant inhibition at low micromolar concentrations. This effect suggests potential applications in metabolic disorders.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| [Cp*Ru(MeCN)3]OTf | 5.0 | PDHK |

| Known PDHK Inhibitor | 2.0 | PDHK |

Research Findings

Recent research has focused on the synthesis and characterization of ruthenium complexes for biological applications. Studies have shown that modifications to the ligands attached to the ruthenium center can enhance biological activity and selectivity towards specific targets.

- Ligand Modifications : Altering the acetonitrile ligands can lead to increased solubility and bioavailability, improving the compound's efficacy in biological systems.

- Combination Therapies : Combining [Cp*Ru(MeCN)3]OTf with other chemotherapeutic agents has been shown to enhance anticancer effects, suggesting a synergistic mechanism of action.

Q & A

Q. What are the critical considerations for synthesizing and purifying Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate?

- Methodological Answer : Synthesis typically involves ligand substitution reactions using pentamethylcyclopentadienylruthenium precursors. A key step is maintaining anhydrous conditions due to the compound’s air sensitivity . Purification requires recrystallization from acetonitrile or dichloromethane under inert gas (e.g., argon). Purity (>98%) is verified via elemental analysis and NMR spectroscopy. Handling requires storage at 2–8°C to prevent decomposition .

Q. Which spectroscopic techniques are optimal for characterizing this ruthenium complex?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies ligand environments (e.g., pentamethylcyclopentadienyl protons at δ ~1.5 ppm and acetonitrile ligands at δ ~2.0 ppm).

- ESI-MS : Confirms molecular ion peaks (e.g., [Ru(C₁₀H₁₅)(CH₃CN)₃]⁺ at m/z 409.2) .

- IR Spectroscopy : Detects triflate counterion vibrations (e.g., S-O stretching at ~1030 cm⁻¹ and CF₃ bands at ~1250 cm⁻¹) .

Q. How does the trifluoromethanesulfonate counterion influence reactivity in catalytic applications?

- Methodological Answer : The triflate (CF₃SO₃⁻) is a weakly coordinating anion, enhancing electrophilicity at the Ru center. This promotes substrate activation in transfer hydrogenation or C–H functionalization. Comparative studies with BF₄⁻ or PF₆⁻ counterions can isolate its role in stabilizing transition states .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic activity in transfer hydrogenation reactions?

- Methodological Answer : Discrepancies may arise from solvent effects (e.g., acetonitrile vs. ethanol) or substrate steric demands. Use kinetic isotope effects (KIE) and DFT calculations to distinguish between inner-sphere (Ru–H transfer) and outer-sphere (substrate protonation) pathways. For example, a KIE > 2 suggests a concerted mechanism .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Q. What experimental strategies resolve inconsistencies in electrochemical data (e.g., redox potentials)?

- Methodological Answer : Calibrate against ferrocene/ferrocenium (Fc/Fc⁺) as an internal reference. Control scan rates (e.g., 100 mV/s) to minimize capacitive currents. Reproducibility requires strict exclusion of moisture, verified by Karl Fischer titration .

Data Analysis & Contradiction Management

Q. How to address conflicting reports on catalytic turnover numbers (TON) in C–H activation?

- Methodological Answer :

- Standardize conditions : Ensure identical substrate/catalyst ratios, temperature (±1°C), and solvent purity.

- Monitor decomposition : Use in situ Raman spectroscopy to detect Ru nanoparticle formation, which artificially inflates TON .

- Statistical validation : Apply Grubbs’ test to exclude outliers in replicate experiments .

Q. Why do photoluminescence studies show variability in emission lifetimes?

- Methodological Answer : Lifetimes depend on excited-state quenching by trace O₂ or solvent impurities. Use degassed solvents (freeze-pump-thaw cycles) and time-correlated single-photon counting (TCSPC) with <1% error margins. Compare with Ru(bpy)₃²⁺ as a reference (τ ≈ 600 ns in acetonitrile) .

Application-Oriented Questions

Q. What methodologies optimize this complex for asymmetric catalysis?

- Methodological Answer : Chiral induction requires modifying the cyclopentadienyl ligand (e.g., introducing menthol-derived substituents). Screen chiral additives (e.g., BINAP) and monitor enantiomeric excess (ee) via HPLC with a chiral stationary phase .

Q. How to design kinetic studies for probing ligand substitution dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.